2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE
Overview
Description
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a benzenesulfonamido group, and an acetamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-((4-BROMOPHENYL)((2-METHYLBENZOYL)AMINO)METHYL)-2-METHYLBENZAMIDE: Shares a similar bromophenyl group but differs in the acetamide and benzenesulfonamido groups.
4-Bromo-N-(2-methylphenyl)benzamide: Contains a bromophenyl group but lacks the sulfonamido and methoxyethyl groups.
Uniqueness
2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-11-20-18(22)14-21(13-15-7-9-16(19)10-8-15)26(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITBEXHYQRBYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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